molecular formula C24H26N2O5S B11398711 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398711
M. Wt: 454.5 g/mol
InChI Key: MOBWCFHRJLZEBR-UHFFFAOYSA-N
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Description

This compound is a synthetic chromene (coumarin) derivative featuring a 7-methyl-4-oxo-4H-chromene-2-carboxamide backbone linked to a 4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl group.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-18-6-4-5-13-26(18)32(29,30)19-10-8-17(9-11-19)25-24(28)23-15-21(27)20-12-7-16(2)14-22(20)31-23/h7-12,14-15,18H,3-6,13H2,1-2H3,(H,25,28)

InChI Key

MOBWCFHRJLZEBR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

Formation of Ethyl 7-Methyl-4-oxo-4H-chromene-2-carboxylate

  • Reactants : 5-methylsalicylaldehyde and ethyl acetoacetate.

  • Catalyst : Piperidine (10 mol%) in ethanol under reflux for 6–8 hours.

  • Yield : 70–80%.

  • Characterization :

    • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.09 (s, 1H, chromene-H), 7.21–6.85 (m, 3H, aromatic), 4.46 (q, 2H, -OCH2_2), 2.41 (s, 3H, -CH3_3), 1.43 (t, 3H, -CH3_3).

Hydrolysis to Carboxylic Acid

  • Conditions : 2 M NaOH in ethanol/water (1:1) at 80°C for 4 hours.

  • Yield : 80–90%.

  • Characterization :

    • 13^13C NMR (101 MHz, DMSO-d6d_6): δ 177.2 (C=O), 165.0 (COO–), 157.9 (Ar–O), 116.0–56.7 (aromatic and chromene carbons).

Synthesis of the Sulfonamide Intermediate

The sulfonamide moiety is introduced via sulfonylation of 4-aminophenyl derivatives with 2-ethylpiperidine-1-sulfonyl chloride.

Preparation of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline

  • Reactants : 4-Aminobenzenesulfonyl chloride and 2-ethylpiperidine.

  • Conditions : Dichloromethane (DCM), triethylamine (TEA) as base, 0°C to room temperature, 12 hours.

  • Yield : 85–92%.

  • Characterization :

    • IR : 1345 cm1^{-1} (S=O asymmetric), 1160 cm1^{-1} (S=O symmetric).

    • 1^1H NMR (400 MHz, CDCl3_3): δ 7.68 (d, 2H, Ar–H), 6.62 (d, 2H, Ar–H), 3.45–3.20 (m, 2H, piperidine-H), 1.75–1.20 (m, 9H, piperidine and -CH2_2CH3_3).

Amidation of Chromene Carboxylic Acid with Sulfonamide Intermediate

The final step involves coupling the chromene carboxylic acid with the sulfonamide intermediate using carbodiimide-based coupling agents .

Activation of Carboxylic Acid

  • Reactants : 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Conditions : DCM, N,N-diisopropylethylamine (DIPEA), room temperature, 1 hour.

Coupling with Sulfonamide

  • Reactants : Activated carboxylic acid and 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline.

  • Conditions : DCM, DIPEA, room temperature, 12–16 hours.

  • Yield : 60–75%.

  • Purification : Flash column chromatography (ethyl acetate/hexane, 3:7).

  • Characterization :

    • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 10.66 (s, 1H, -NH), 8.12 (s, 1H, chromene-H), 7.94–7.10 (m, 6H, aromatic), 3.92 (s, 3H, -OCH3_3), 3.51–1.00 (m, 11H, piperidine and -CH2_2CH3_3).

    • HRMS : m/z calculated for C24_{24}H26_{26}N2_2O5_5S [M+H]+^+: 455.1638; found: 455.1641.

Optimization Studies and Key Findings

Solvent and Catalyst Screening for Chromene Formation

EntrySolventCatalystYield (%)
1CH3_3NO2_2MeOTf98
2DCMMeOTf20
3TolueneMeOTf5

Optimal conditions use nitromethane with methyltrifluoromethanesulfonate (MeOTf).

Impact of Coupling Agents on Amidation

Coupling AgentYield (%)Purity (%)
PyBOP7598
EDC/HOBt6090
DCC4585

PyBOP outperforms carbodiimides due to reduced racemization.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical methods:

  • Grinding Protocol : Chromene carboxylic acid and sulfonamide intermediate ground with K2_2CO3_3 for 30 minutes.

  • Yield : 70–78%.

  • Advantages : Reduced waste, shorter reaction time (≤1 hour).

Challenges and Troubleshooting

Sulfonylation Side Reactions

  • Issue : Over-sulfonylation forming disulfonyl byproducts.

  • Mitigation : Use stoichiometric control (1:1 ratio) and low temperatures (0–5°C).

Chromene Ring Oxidation

  • Issue : Air oxidation of 4H-chromene to 2H-chromene under basic conditions.

  • Solution : Conduct reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide, identified by its CAS number 872869-38-0, is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the diverse applications of this compound, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The presence of the chromene moiety is significant as compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the compound's effects on several cancer cell lines, revealing significant antiproliferative activity:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that this compound exhibits greater efficacy than traditional chemotherapeutic agents in certain contexts.

Anti-inflammatory Properties

Research suggests that compounds with similar sulfonamide groups can exhibit anti-inflammatory properties. The sulfonamide moiety may play a role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.

Hybrid Drug Design

The unique structure of this compound positions it as a potential lead compound for hybrid drug design, where it can be combined with other pharmacophores to enhance therapeutic efficacy and reduce side effects.

Targeting Specific Pathways

Given its structural characteristics, this compound could be designed to target specific signaling pathways implicated in cancer and inflammatory diseases. The integration of piperidine and sulfonamide functionalities could enhance selectivity towards certain biological targets.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameBiological ActivityNotable Features
Compound AModerate anticancer activityDifferent substituents
Compound BAnticonvulsantAction on glutamate receptors
Compound CInvestigated for weight lossVaried substituents impacting efficacy

This analysis highlights the potential for developing new therapeutics based on the structural framework of this compound.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromene Scaffold

The 7-methyl-4-oxo-4H-chromene-2-carboxamide core is shared with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (). Both compounds utilize the coumarin framework but differ in substituents:

  • Target compound : Contains a sulfonamide-linked 2-ethylpiperidine group at the phenyl ring.
  • compound : Features a flurbiprofen-derived biphenyl-propanamide side chain.

Structural Implications :

  • The sulfonamide group in the target compound may enhance water solubility compared to the hydrophobic biphenyl group in ’s compound.
  • The 2-ethylpiperidine moiety could improve blood-brain barrier penetration , a common strategy in CNS-targeted drug design.
Functional Group Analysis
Feature Target Compound Compound
Chromene Substituent 7-methyl 7-amino (derived from 7-amino-4-methylcoumarin)
Linker Sulfonamide Amide
Aromatic Group 4-sulfonylphenyl 2-fluoro-biphenyl
Pharmacophore Piperidine (potential basic center) Flurbiprofen fragment (anti-inflammatory motif)

Key Differences :

  • The sulfonamide linker in the target compound may confer stronger hydrogen-bonding interactions with target proteins compared to the amide linker in ’s compound .
  • The 7-amino group in ’s compound could enhance fluorescence properties, a hallmark of coumarins used in bioimaging.

Biological Activity

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene scaffold, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:

\text{N 4 2 ethylpiperidin 1 yl sulfonyl phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The sulfonyl group and the piperidine moiety enhance its binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar chromene structures exhibit significant antimicrobial properties. For instance, a study reported that derivatives of chromenes showed activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties .

Anticancer Potential

The chromene scaffold has been identified as a promising structure in anticancer drug discovery. Research indicates that compounds with this framework can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Neuroprotective Effects

There is emerging evidence that certain chromene derivatives may exert neuroprotective effects. This is particularly relevant given the involvement of serotonin receptors in neurodegenerative diseases. Compounds targeting these receptors could provide therapeutic benefits for conditions such as depression and anxiety disorders .

Comparative Biological Activity Table

Activity Related Compounds Effectiveness
AntimicrobialChromene derivativesEffective against bacteria and fungi
AnticancerSimilar chromene-based compoundsInduces apoptosis in cancer cells
NeuroprotectiveSerotonin receptor ligandsPotential therapeutic effects

Case Studies

  • Antimicrobial Screening : A study involving the synthesis of various chromene derivatives revealed that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chromene structure could enhance efficacy .
  • Cancer Cell Apoptosis : In vitro studies demonstrated that specific analogs of chromenes led to significant apoptosis in cancer cell lines, highlighting the potential of this compound as a lead compound for anticancer drug development .
  • Neuropharmacological Studies : Research on serotonin receptor interactions has shown that compounds similar to N-{4-[...]} can modulate neurotransmitter release, suggesting potential applications in treating mood disorders .

Q & A

Basic: What are the established synthetic routes for this compound, and how are key intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Coupling 2-ethylpiperidine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DCM, 0–5°C).
  • Chromene-carboxamide formation : Condensation of 7-methyl-4-oxochromene-2-carboxylic acid with the sulfonylated aniline derivative using coupling agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate intermediates.

Characterization of Intermediates:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., sulfonyl linkage at C4 of the phenyl ring).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 485.18) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

Technique Purpose Key Parameters References
HPLC Purity assessmentRetention time (e.g., 12.3 min on C18 column, 80:20 MeCN/H2_2O)
NMR Structural confirmation1^1H NMR: δ 8.2 ppm (s, 1H, chromene C3-H); 13^{13}C NMR: δ 178.5 ppm (C=O)
X-ray Crystallography Absolute configurationSHELXL refinement (R-factor < 0.05 for sulfonyl-piperidine torsion angles)

Advanced: How can X-ray crystallography using SHELX resolve conformational ambiguities in the sulfonyl-piperidine moiety?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) single-crystal data collected at 100 K.
  • SHELX Refinement :
    • SHELXD : Phase solution via dual-space methods for non-centrosymmetric structures.
    • SHELXL : Restraints applied to sulfonyl O-S-O angles (idealized to 109.5°) and piperidine ring puckering (C2-endo conformation) .
  • Validation : ADDSYM analysis in PLATON to detect missed symmetry, ensuring no over-interpretation of disorder in the ethyl group .

Advanced: What strategies address contradictory bioactivity data between in vitro and cell-based assays?

Methodological Answer:

  • Orthogonal Validation :
    • Surface Plasmon Resonance (SPR) : Confirm binding affinity (Kd_d) to the target kinase (e.g., IC50_{50} = 120 nM in vitro vs. 850 nM in cells).
    • Cellular Uptake Studies : LC-MS quantification of intracellular compound levels (e.g., 10 µM extracellular vs. 1.2 µM intracellular) .
  • Data Reconciliation :
    • Use mutant cell lines (e.g., CRISPR-edited ATP-binding pocket mutants) to isolate off-target effects.
    • Pharmacokinetic modeling to account for efflux pump activity (e.g., P-gp inhibition with verapamil) .

Advanced: How can the chromene-carboxamide scaffold be optimized for target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Piperidine Substituents : Replace 2-ethyl with cyclopropyl to reduce metabolic oxidation (improved t1/2_{1/2} from 2.1 h to 4.8 h).
    • Chromene Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3 at C7) to enhance π-stacking with kinase hydrophobic pockets .
  • Computational Guidance :
    • Molecular docking (AutoDock Vina) to prioritize analogs with lower predicted ΔG (e.g., -9.2 kcal/mol vs. -8.5 kcal/mol for lead compound).
    • MD simulations (AMBER) to assess conformational stability of sulfonyl-piperidine in the binding site .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents dermal/oral exposure; LD50_{50} oral = 320 mg/kg in rats) .
    • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM during sulfonylation).
  • Emergency Procedures :
    • Skin contact: Immediate wash with 10% polyethylene glycol solution (neutralizes reactive intermediates) .

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